![molecular formula C11H7ClN2O2 B1441398 6-Chloro-2-phenylpyrimidine-4-carboxylic acid CAS No. 913952-59-7](/img/structure/B1441398.png)
6-Chloro-2-phenylpyrimidine-4-carboxylic acid
Overview
Description
6-Chloro-2-phenylpyrimidine-4-carboxylic acid, also known as 6-chloro-4-pyrimidinol, is an organic compound belonging to the class of pyrimidines. It is an intermediate in the synthesis of various pharmaceuticals and other compounds. It is a white, crystalline solid with a melting point of 95-97°C. This compound has been the subject of numerous scientific research studies due to its various applications and potential uses.
Scientific Research Applications
Chemical Transformations and Synthesis Methods
6-Chloro-2-phenylpyrimidine-4-carboxylic acid is a key intermediate in various chemical transformations and synthesis methods. Research has shown its utility in the synthesis of 4-amino-2-phenylpyrimidine, where the tracer study proves that the formation of the 4-amino compound occurs by an addition-elimination mechanism on the C(4) carbon atom, rather than an attack by an amide ion on the 6 position, suggesting a specific pathway for its transformation (Meeteren & Plas, 2010). Additionally, its conversion into luminescent lanthanide frameworks indicates its potential for creating materials with specific photoluminescent properties, offering insights into the structural and luminescence tuning based on different ligands and reaction conditions (Jia et al., 2014).
Photophysical and Nonlinear Optical Properties
The study of thiopyrimidine derivatives, including those derived from this compound, has highlighted their significance in nonlinear optics (NLO) fields due to their promising applications. Structural parameters, electronic, linear, and nonlinear optical exploration of these compounds reveal their potential for optoelectronic and high-tech applications, based on density functional theory (DFT) and time-dependent DFT (TDDFT) analyses (Hussain et al., 2020).
Antimicrobial Applications
A series of derivatives prepared from this compound has shown significant to moderate antibacterial activity and promising antifungal activity, highlighting its potential in developing new antimicrobial agents. This indicates the broad utility of this compound in the synthesis of compounds with potential health applications (Shastri & Post, 2019).
Magnetic and Spin-Canting Behavior
Research into metal-pyrimidine chains derived from this compound demonstrates its role in transmitting antiferromagnetic coupling and spin-canting behavior in compounds, suggesting applications in magnetic materials and studies on magnetic properties at low temperatures (Jia et al., 2012).
Cytotoxicity and Cancer Research
The synthesis of novel 5-methyl-4-thiopyrimidine derivatives from this compound and their structural characterization have been explored for their cytotoxic activity against various cancer cell lines. Such studies provide a foundation for the development of new anticancer agents, highlighting the importance of this compound in medicinal chemistry (Stolarczyk et al., 2018).
properties
IUPAC Name |
6-chloro-2-phenylpyrimidine-4-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7ClN2O2/c12-9-6-8(11(15)16)13-10(14-9)7-4-2-1-3-5-7/h1-6H,(H,15,16) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OVZANHVNKPKFNF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC(=CC(=N2)Cl)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7ClN2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50726389 | |
Record name | 6-Chloro-2-phenylpyrimidine-4-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50726389 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
234.64 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
913952-59-7 | |
Record name | 6-Chloro-2-phenylpyrimidine-4-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50726389 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 6-chloro-2-phenylpyrimidine-4-carboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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